Methyl 4-(prolylamino)benzoate

Description

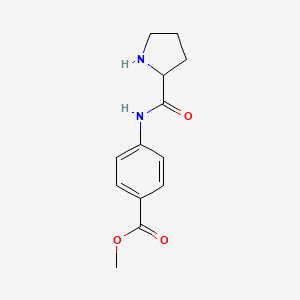

Methyl 4-(prolylamino)benzoate is a benzoate ester derivative featuring a proline amide substituent at the para position of the benzene ring. Proline, a cyclic secondary amine, confers unique conformational rigidity and hydrogen-bonding capabilities to the molecule.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

methyl 4-(pyrrolidine-2-carbonylamino)benzoate |

InChI |

InChI=1S/C13H16N2O3/c1-18-13(17)9-4-6-10(7-5-9)15-12(16)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3,(H,15,16) |

InChI Key |

DCIIDUWEEGRJPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyrrolidine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrrolidine and subsequent esterification. One common method includes the following steps:

Amidation: 4-aminobenzoic acid reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Esterification: The resulting 4-(pyrrolidine-2-amido)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield methyl 4-(pyrrolidine-2-amido)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(pyrrolidine-2-amido)benzoic acid.

Reduction: 4-(pyrrolidine-2-amino)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyrrolidine-2-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(pyrrolidine-2-amido)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Piperazinyl-Quinoline Substituents

A series of compounds (C1–C7) described in share the methyl benzoate core but incorporate piperazinyl-quinoline moieties instead of prolylamino groups. These analogs, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), exhibit variations in the quinoline ring’s substituents (e.g., bromo, chloro, fluoro, methoxy, and trifluoromethyl groups). Key differences include:

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) increase electron density on the aromatic system .

- Synthetic Routes : All analogs were synthesized via ethyl acetate crystallization, yielding yellow or white solids. Structural confirmation relied on ¹H NMR and HRMS data .

Benzoate Esters with Amide Substituents

highlights methyl benzoate derivatives with diverse amide side chains, such as methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate. These compounds emphasize the role of bulky substituents (e.g., cyclohexyl or tert-butyl groups) in modulating lipophilicity and steric hindrance.

Analogs with Heterocyclic or Halogenated Substituents

lists methyl benzoate derivatives like Methyl 4-(1H-imidazol-1-yl)benzoate and Methyl 4-(bromomethyl)benzoate. These compounds demonstrate:

- Reactivity : Bromomethyl groups (e.g., in Methyl 4-(bromomethyl)benzoate) enable further functionalization, whereas imidazole substituents introduce hydrogen-bonding sites .

Key Research Findings and Implications

- Biological Relevance: Piperazinyl-quinoline analogs (C1–C7) may exhibit activity against targets like kinases or receptors due to their planar quinoline systems, whereas prolylamino derivatives could leverage proline’s role in peptide mimicry .

- Drug-Likeness : Bulky substituents (e.g., in ) improve metabolic stability but may reduce solubility—a trade-off that proline’s balanced hydrophilicity might mitigate .

Biological Activity

Methyl 4-(prolylamino)benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid with a prolylamine substituent. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

The presence of the prolylamine group is believed to enhance the compound's interaction with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of this compound against various pathogens. A comparative analysis with standard antibiotics revealed that this compound demonstrated significant inhibitory effects on:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 16 µg/mL (Vancomycin) |

| Escherichia coli | 64 µg/mL | 32 µg/mL (Ciprofloxacin) |

| Candida albicans | 128 µg/mL | 64 µg/mL (Fluconazole) |

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For example, in assays conducted on human breast cancer cells (MCF-7), the compound exhibited:

- IC50 Value : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis pathways.

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Evaluation of Anticancer Effects :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-(prolylamino)benzoate?

this compound can be synthesized via amide bond formation between proline derivatives and methyl 4-aminobenzoate. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate proline’s carboxyl group for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures product purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- 1H/13C NMR : The methyl ester group appears as a singlet at ~3.8–3.9 ppm (1H) and ~52 ppm (13C). The proline amide proton (NH) typically resonates at 6.5–7.5 ppm, and aromatic protons from the benzoate moiety show splitting patterns between 7.2–8.0 ppm .

- IR spectroscopy : Confirm the presence of ester (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹; C=O stretch at ~1650 cm⁻¹) groups .

- Cross-validation : Compare data with structurally similar compounds (e.g., methyl 4-(methacryloylamino)benzoate) to resolve ambiguities .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures and identify hydrogen bonds (e.g., N–H⋯O interactions between amide and ester groups) .

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bond motifs (e.g., chains, rings) and correlate them with packing efficiency or stability .

- Software tools : ORTEP-3 or WinGX can visualize and quantify bond angles/distances, aiding in the interpretation of intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic and computational data for this compound derivatives?

- Multi-technique validation : Combine NMR with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns .

- DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify discrepancies in functional group assignments .

- Crystallographic data : Use experimental X-ray structures to validate computational models (e.g., molecular docking poses for biological studies) .

Q. How can this compound be functionalized to enhance its bioactivity or material properties?

- Derivatization strategies :

- Alkyne/azide modifications : Introduce click chemistry handles (e.g., propargyl groups) for bioconjugation or polymer grafting .

- Electron-withdrawing groups : Substitute the benzoate ring with nitro or bromo groups to alter electronic properties and reactivity .

- Characterization : Monitor reaction progress via TLC and confirm regioselectivity using NOESY or HSQC NMR .

Methodological Considerations

Q. What experimental precautions are critical for handling this compound in air-sensitive reactions?

- Moisture control : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., LiAlH4 for reductions) .

- Inert atmosphere : Purge reaction vessels with nitrogen/argon to prevent oxidation of proline’s secondary amine .

- Stability testing : Conduct accelerated degradation studies (e.g., exposure to light, heat) to identify storage conditions that prevent ester hydrolysis .

Q. How can researchers address low yields in the synthesis of this compound analogs?

- Optimization variables :

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may promote side reactions (e.g., ester hydrolysis) .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymes (lipases for selective esterification) .

- Byproduct analysis : Use LC-MS or GC-MS to identify and quantify impurities, guiding solvent or reagent adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.